molecular formula C29H31NO8 B1193705 Rohinitib

Rohinitib

Cat. No. B1193705
M. Wt: 521.57
InChI Key: TZDAVNWDKGYBCW-IDAMAFBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rohinitib is a HSF1 inhibitor for target-based cancer therapy.

Scientific Research Applications

  • Impact on β-Cell Function and Insulin Sensitivity
    The combination of exenatide and rosiglitazone (ROSI), drugs similar in function to Rohinitib, has been shown to significantly improve β-cell function and insulin sensitivity in subjects with type 2 diabetes on metformin, according to a study by DeFronzo et al. (2010) Effects of Exenatide Plus Rosiglitazone on β-Cell Function and Insulin Sensitivity in Subjects With Type 2 Diabetes on Metformin.

  • Alleviation of Nasal Mucosal Injury and Enhancement of Immune Function
    The overexpression of RORA, a gene related to Rohinitib's action, was found to alleviate nasal mucosal injury and enhance red blood cell immune adhesion function in a mouse model of allergic rhinitis by inactivating the Wnt/β-catenin signaling pathway. This points towards potential therapeutic applications in treating allergic rhinitis, as highlighted in the research by Li et al. (2019) RORA Overexpression Alleviates Nasal Mucosal Injury and Enhances Red Blood Cell Immune Adhesion Function in a Mouse Model of Allergic Rhinitis via Inactivation of the Wnt/β-Catenin Signaling Pathway.

  • Potential for Treating Allergic Rhinitis
    A study by Piao et al. (2020) on saikosaponin A (SSA), which might share similar pathways with Rohinitib, demonstrated its potential in ameliorating nasal inflammation by suppressing the IL-6/ROR-γt/STAT3/IL-17/NF-κB pathway in an ovalbumin-induced allergic rhinitis mouse model. This research suggests that compounds acting on similar pathways could be considered as therapeutic candidates for allergic rhinitis disease Saikosaponin A ameliorates nasal inflammation by suppressing IL-6/ROR-γt/STAT3/IL-17/NF-κB pathway in OVA-induced allergic rhinitis.

properties

Product Name

Rohinitib

Molecular Formula

C29H31NO8

Molecular Weight

521.57

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-Dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

InChI

InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

TZDAVNWDKGYBCW-IDAMAFBJSA-N

SMILES

O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(OC)C=C4)OC5=CC(OC)=CC(OC)=C35)N(OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RHT;  Rohinitib

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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